molecular formula C30H34N2O8S B12394625 HIV-1 inhibitor-53

HIV-1 inhibitor-53

Cat. No.: B12394625
M. Wt: 582.7 g/mol
InChI Key: LESPNRYBKODRHR-RPLLCQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 inhibitor-53 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and proteins involved in the viral life cycle, thereby preventing the virus from multiplying and spreading within the host. The development of this compound represents a significant advancement in the fight against HIV/AIDS, offering potential for more effective treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-53 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these steps include phenols, polyphenols, and sulfonamide analogs . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The use of automated systems and continuous monitoring helps in achieving efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-53 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against HIV-1.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes nucleophilic or electrophilic reagents to introduce new functional groups.

Major Products: The major products formed from these reactions include derivatives with enhanced binding affinity to HIV-1 protease and other viral enzymes, leading to improved antiviral activity .

Scientific Research Applications

HIV-1 inhibitor-53 has a wide range of scientific research applications:

Mechanism of Action

HIV-1 inhibitor-53 exerts its effects by targeting the HIV-1 protease enzyme, which is essential for the maturation of viral particles. By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of infectious virus particles. This mechanism involves specific interactions with amino acid residues in the enzyme’s active site, leading to a stable inhibitor-enzyme complex .

Comparison with Similar Compounds

  • Saquinavir
  • Lopinavir
  • Ritonavir
  • Amprenavir
  • Fosamprenavir
  • Atazanavir
  • Nelfinavir
  • Darunavir
  • Tipranavir
  • Indinavir

Uniqueness: HIV-1 inhibitor-53 stands out due to its high potency against drug-resistant HIV-1 variants and its ability to form stable complexes with the protease enzyme. Unlike some existing inhibitors, this compound exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it a promising candidate for future therapeutic development .

Properties

Molecular Formula

C30H34N2O8S

Molecular Weight

582.7 g/mol

IUPAC Name

5,6-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C30H34N2O8S/c1-19(2)17-32(41(37,38)23-11-9-22(39-3)10-12-23)18-27(35)24(13-20-7-5-4-6-8-20)31-30(36)29-15-21-14-25(33)26(34)16-28(21)40-29/h4-12,14-16,19,24,27,33-35H,13,17-18H2,1-3H3,(H,31,36)/t24-,27+/m0/s1

InChI Key

LESPNRYBKODRHR-RPLLCQBOSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.